molecular formula C23H23N5O3 B12127625 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12127625
M. Wt: 417.5 g/mol
InChI Key: QAMPKEQOMQRFLM-UHFFFAOYSA-N
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Description

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the imino, methoxyethyl, and methylphenyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the tricyclic core .

Scientific Research Applications

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially inhibiting or activating specific functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of functional groups and tricyclic structure, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-28-20(24)17(22(29)25-10-12-31-2)13-18-21(28)26-19-5-3-4-11-27(19)23(18)30/h3-9,11,13,24H,10,12,14H2,1-2H3,(H,25,29)

InChI Key

QAMPKEQOMQRFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCOC)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

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